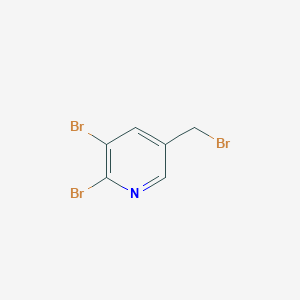

2,3-Dibromo-5-(bromomethyl)pyridine

Description

Overview of Pyridine (B92270) Scaffolds as Versatile Building Blocks in Organic Synthesis

The pyridine ring, a heterocyclic aromatic compound, is a fundamental structural motif in a multitude of natural products, including vitamins and alkaloids, as well as in a significant number of FDA-approved drugs. abcr.com Its utility in organic chemistry is vast, serving as a polar, basic solvent and a catalyst in numerous reactions. google.combiosynth.com The ability to introduce a wide range of functional groups onto the pyridine ring makes it an invaluable scaffold for the construction of complex molecules with diverse biological activities. chemicalbook.com The development of efficient synthetic methodologies for functionalized pyridines is, therefore, a continuous and vital area of research.

Importance of Polyhalogenated Pyridines in Chemical Research

The introduction of multiple halogen atoms onto the pyridine ring dramatically alters its electronic properties and reactivity, opening up new avenues for chemical transformations. Polyhalogenated pyridines are crucial intermediates, as the halogen atoms can be selectively substituted through various cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange reactions. This allows for the regioselective introduction of a wide array of functional groups, making them highly sought-after building blocks in the synthesis of complex organic molecules. heteroletters.org The differential reactivity of various halogens (e.g., iodine vs. bromine vs. chlorine) on the same pyridine ring can also be exploited for sequential and site-specific modifications.

Structural and Synthetic Complexity of 2,3-Dibromo-5-(bromomethyl)pyridine as a Multifunctional Intermediate

This compound is a trifunctional pyridine derivative characterized by the presence of two bromine atoms directly attached to the pyridine ring at positions 2 and 3, and a bromomethyl group at the 5-position. This specific arrangement of three reactive centers offers a unique platform for synthetic diversification. The bromine atoms on the ring exhibit different reactivities towards substitution reactions due to their electronic environment, while the bromomethyl group provides a site for nucleophilic attack to introduce a variety of side chains.

The synthesis of this molecule is not trivial and likely involves a multi-step sequence. A plausible synthetic route could start from a suitable precursor like 2,3-dibromo-5-methylpyridine (B1296319). chemicalbook.comsigmaaldrich.com The final step would then be the radical bromination of the methyl group, a common method for introducing a bromine atom onto a benzylic-type position. The synthesis of the precursor, 2,3-dibromo-5-methylpyridine, can be achieved from 2-amino-3-bromo-5-methylpyridine (B30763) via a Sandmeyer-type reaction. chemicalbook.com

Research Landscape and Knowledge Gaps Pertaining to this compound

Despite its potential as a versatile building block, a comprehensive survey of the scientific literature reveals a significant knowledge gap concerning this compound. While the compound is commercially available from several suppliers under the CAS number 1003859-12-8, detailed research articles focusing on its synthesis, characterization, and reactivity are scarce. bldpharm.com Much of the available information is limited to basic physical properties provided in chemical catalogs.

A point of potential confusion arises from the existence of isomers, such as 2,5-Dibromo-3-(bromomethyl)pyridine (CAS number 61686-65-5). abcr.comchemicalbook.comaablocks.comchemsrc.combldpharm.com This highlights the critical importance of precise nomenclature and the use of CAS numbers to distinguish between these structurally similar yet distinct chemical entities. The lack of in-depth studies on this compound presents an opportunity for future research to explore its synthetic utility and unlock its potential in the development of novel compounds.

Interactive Data Tables

Below are interactive tables summarizing key data for the title compound and its related precursors and isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Known Physical Properties |

|---|---|---|---|---|

| This compound | 1003859-12-8 | C6H4Br3N | 329.82 | - |

| 2,5-Dibromo-3-(bromomethyl)pyridine | 61686-65-5 | C6H4Br3N | 329.81 | Boiling Point: 334.4°C at 760 mmHg, Density: 2.282 g/cm³ chemsrc.com |

| 2,3-Dibromo-5-methylpyridine | 29232-39-1 | C6H5Br2N | 250.92 | Melting Point: 52-56°C sigmaaldrich.com |

| 2,5-Dibromo-3-methylpyridine (B189406) | 3430-18-0 | C6H5Br2N | 250.92 | - |

| Precursor Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Synthetic Utility |

|---|---|---|---|---|

| 2-Amino-3-bromo-5-methylpyridine | - | C6H7BrN2 | 187.04 | Precursor to 2,3-dibromo-5-methylpyridine chemicalbook.com |

| 2-Amino-3-methylpyridine | 1603-40-3 | C6H8N2 | 108.14 | Precursor to 2-amino-3-methyl-5-bromopyridine google.com |

| 2-Amino-5-bromopyridine (B118841) | 1072-97-5 | C5H5BrN2 | 173.01 | Precursor to 2,5-dibromopyridine (B19318) google.com |

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-5-(bromomethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3N/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVWGDBHWSPNMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401294189 | |

| Record name | 2,3-Dibromo-5-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003859-12-8 | |

| Record name | 2,3-Dibromo-5-(bromomethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003859-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromo-5-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dibromo 5 Bromomethyl Pyridine

Strategies for Regioselective Bromination of Pyridine (B92270) Derivatives

The introduction of bromine atoms at specific positions on the pyridine ring is a critical step in the synthesis of 2,3-Dibromo-5-(bromomethyl)pyridine. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic substitution compared to benzene, and the directing effects of existing substituents must be carefully considered.

Direct Halogenation Approaches Utilizing Brominating Agents

Direct halogenation is a primary method for introducing bromine onto the pyridine ring. The choice of brominating agent is crucial for controlling the regioselectivity and extent of bromination.

N -Bromosuccinimide (NBS): NBS is a versatile and widely used reagent for electrophilic bromination of aromatic and heteroaromatic compounds. nih.govresearchgate.netorganic-chemistry.org In the synthesis of brominated pyridines, NBS offers a milder alternative to liquid bromine and can provide high regioselectivity, particularly when used with a catalyst or under specific reaction conditions. nih.govresearchgate.net For instance, the bromination of activated pyridine derivatives with NBS can be highly regioselective. nih.govorganic-chemistry.org The reaction is often carried out in solvents like acetonitrile (B52724) or carbon tetrachloride. nih.govresearchgate.net

1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH): DBDMH is another effective brominating agent for pyridine derivatives. google.com It can be used for the bromination of pyridines, sometimes without an additional solvent, and the molar ratio of DBDMH to the pyridine substrate can be adjusted to control the degree of bromination and minimize side products. google.com

The following table summarizes the use of these direct halogenating agents:

| Brominating Agent | Key Features | Typical Conditions |

| N-Bromosuccinimide (NBS) | Mild, regioselective bromination of activated rings. | Acetonitrile or carbon tetrachloride solvent, sometimes with a catalyst. nih.govresearchgate.net |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Effective for pyridine bromination, can be used neat. | Molar ratio control to avoid polybromination. google.com |

Radical Bromination Techniques for Bromomethyl Group Formation

The introduction of a bromine atom onto the methyl group at the 5-position of the pyridine ring is typically achieved through a radical bromination mechanism.

N -Bromosuccinimide (NBS) with a Radical Initiator: This is the most common method for benzylic bromination. The reaction is initiated by a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is typically carried out in a non-polar solvent like carbon tetrachloride under reflux with a light source. researchgate.netresearchgate.net This method is effective for the side-chain bromination of methylpyridines. researchgate.netcdnsciencepub.com

Bromination via Hydrobromic Acid and Oxidizing Agents

A combination of hydrobromic acid (HBr) and an oxidizing agent can also be used for the bromination of pyridine derivatives.

Hydrobromic Acid and Sodium Nitrite (B80452): This combination is often employed in Sandmeyer-type reactions to convert an amino group on the pyridine ring to a bromine atom. chemicalbook.comorgsyn.orgchemicalbook.com The process involves the diazotization of an aminopyridine with sodium nitrite in the presence of HBr, followed by decomposition of the diazonium salt to yield the corresponding bromopyridine. chemicalbook.comorgsyn.orgchemicalbook.com

Multi-Step Synthetic Sequences from Readily Available Precursors

The synthesis of this compound often involves a multi-step pathway starting from more common and less complex pyridine derivatives.

Routes Involving 5-Methylpyridine Derivatives

A common starting material for the synthesis of this compound is a 5-methylpyridine derivative, which already possesses the required methyl group at the 5-position.

A plausible synthetic route starts with 2-amino-3-bromo-5-methylpyridine (B30763). This precursor can undergo a Sandmeyer-type reaction where the amino group is converted to a bromo group, yielding 2,3-dibromo-5-methylpyridine (B1296319). chemicalbook.com This intermediate can then be subjected to radical bromination using NBS and a radical initiator to introduce the bromine on the methyl group, affording the final product, this compound.

A detailed synthesis of the intermediate 2,3-dibromo-5-methylpyridine from 2-amino-3-bromo-5-methylpyridine has been reported with a high yield of 97%. chemicalbook.com The reaction involves diazotization using sodium nitrite in the presence of hydrobromic acid and bromine at low temperatures. chemicalbook.com

Approaches from Pyridine Alcohols or Amines

Alternative synthetic strategies can begin with pyridine alcohols or amines, which are then converted to the desired bromo-substituted pyridine.

From Pyridine Alcohols: Pyridine-2,6-diyldimethanol can be treated with hydrobromic acid at elevated temperatures to replace the hydroxyl groups with bromine, forming 2,6-bis(bromomethyl)pyridine. rsc.org While not directly leading to the target molecule, this demonstrates a method for converting pyridine alcohols to bromomethylpyridines.

From Aminopyridines (Sandmeyer-type reactions): The Sandmeyer reaction is a powerful tool for converting aromatic amines into halides. wikipedia.orgorganic-chemistry.org This reaction involves the diazotization of an aminopyridine with a nitrite source (e.g., sodium nitrite) in the presence of a copper(I) halide (e.g., cuprous bromide) and a hydrohalic acid (e.g., hydrobromic acid). orgsyn.orggoogle.comgoogle.comjustia.com This method is particularly useful for introducing bromine at specific positions on the pyridine ring that may be difficult to achieve through direct halogenation. For example, 2-aminopyridine (B139424) can be converted to 2-bromopyridine (B144113) in high yield. orgsyn.org Similarly, 2-amino-5-bromopyridine (B118841) can be transformed into 2,5-dibromopyridine (B19318). chemicalbook.comgoogle.com This approach is applicable to various aminopyridine derivatives. google.comjustia.com

The following table summarizes the key aspects of the Sandmeyer reaction for brominating aminopyridines:

| Starting Material | Reagents | Product | Key Features |

| 2-Aminopyridine | NaNO₂, HBr, CuBr | 2-Bromopyridine | High yield conversion of amino to bromo group. orgsyn.org |

| 2-Amino-5-bromopyridine | NaNO₂, HBr, Br₂ | 2,5-Dibromopyridine | Effective for synthesizing dibrominated pyridines. chemicalbook.com |

| 2-Amino-3-methyl-5-bromopyridine | NaNO₂, HBr, CuBr | 2,5-Dibromo-3-methylpyridine (B189406) | Demonstrates applicability to substituted aminopyridines. google.com |

Optimization of Reaction Conditions and Yield for this compound Synthesis

The first stage, producing 2,3-dibromo-5-methylpyridine, presents significant challenges in achieving the correct regioselectivity. Direct bromination of pyridines often requires harsh conditions, such as using bromine in fuming sulfuric acid, and typically results in a mixture of isomers which are difficult to separate researchgate.netgoogle.com. For instance, the bromination of pyridine itself yields 3-bromopyridine (B30812) along with 2,5-dibromopyridine researchgate.net. A more controlled approach might involve a Sandmeyer reaction starting from a precursor like 5-bromo-3-methylpyridin-2-amine, which can be converted to 2,5-dibromo-3-methylpyridine with high yield, demonstrating a viable route for introducing bromine at specific positions chemicalbook.com.

The second, and often crucial, stage is the free-radical bromination of the methyl group on the 2,3-dibromo-5-methylpyridine intermediate. This reaction, a variation of the Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator masterorganicchemistry.com. The optimization of this step is critical for achieving a high yield of the final product while minimizing impurities.

Key parameters for optimizing the benzylic bromination step include:

Brominating Agent : N-Bromosuccinimide (NBS) is the most common reagent for this transformation. Alternatives such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be used and may offer advantages in certain systems google.comscientificupdate.com. The purity of the NBS is a crucial factor, as impurities like Br2 or HBr can affect the reaction rate and by-product profile scientificupdate.com.

Initiator : The reaction requires a radical initiator. This can be achieved either through photochemical means using UV light (e.g., 405 nm LEDs) or through thermal decomposition of an initiator like azo-bis-isobutyronitrile (AIBN) researchgate.netgoogle.com.

Solvent : Historically, carbon tetrachloride (CCl4) was the solvent of choice, but due to its toxicity, it has been largely replaced masterorganicchemistry.com. Modern, less hazardous solvents like cyclohexane, ethyl acetate (B1210297), acetonitrile, or even specialized fluorous solvents like PhCF3 are now preferred masterorganicchemistry.comresearchgate.net.

Temperature : The reaction is typically run at the reflux temperature of the chosen solvent to ensure efficient initiation and propagation of the radical chain reaction.

Stoichiometry and Reaction Time : Careful control of the amount of NBS is essential to prevent over-bromination, which leads to the formation of 2,3-dibromo-5-(dibromomethyl)pyridine. Using slightly more than one equivalent of NBS is common, but continuous addition of the reagent can help maintain a low concentration and improve selectivity towards the desired mono-brominated product scientificupdate.com. Reaction time must be monitored to ensure full conversion of the starting material without excessive formation of by-products.

Advanced techniques such as continuous flow chemistry have been shown to improve the safety, efficiency, and selectivity of benzylic brominations by allowing for precise control over reaction time, temperature, and reagent concentration scientificupdate.comresearchgate.net.

Table 1: Optimization Parameters for Benzylic Bromination of 2,3-dibromo-5-methylpyridine

| Parameter | Options & Considerations | Impact on Reaction |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Selectivity and reactivity; NBS purity is critical to avoid side reactions google.comscientificupdate.com. |

| Initiator | AIBN (thermal), UV Light (photochemical) | Initiates the radical process; photochemical methods can offer better control masterorganicchemistry.comresearchgate.net. |

| Solvent | Cyclohexane, Ethyl Acetate, Acetonitrile (Modern); CCl4 (Traditional) | Affects solubility, reaction rate, and safety; greener solvents are preferred masterorganicchemistry.comresearchgate.net. |

| Temperature | Typically reflux conditions | Ensures radical initiation and propagation; must be carefully controlled researchgate.net. |

| Control Strategy | Batch vs. Continuous Flow; Stoichiometric control of NBS | Continuous flow can enhance safety and selectivity by minimizing by-product formation scientificupdate.comresearchgate.net. |

Green Chemistry Considerations in the Synthesis of Halogenated Pyridines

The synthesis of halogenated pyridines, including this compound, traditionally involves reagents and solvents that are now considered environmentally hazardous. Consequently, there is a significant drive towards developing greener and more sustainable synthetic methodologies.

Solvent Selection and Reaction Efficiency

Solvent selection is a cornerstone of green chemistry. The move away from toxic and environmentally persistent solvents like chlorinated hydrocarbons (e.g., CCl4, chloroform) is a key objective masterorganicchemistry.com. For the halogenation of pyridines, various alternatives have been explored.

In benzylic brominations, solvents such as ethyl acetate, n-butyl acetate, acetone, and various ethers (like tetrahydrofuran (B95107) or 1,4-dioxane) are considered more acceptable than traditional chlorinated solvents google.com. The choice of solvent not only impacts the environmental footprint of the process but also reaction efficiency, reagent solubility, and the ease of product purification.

For the halogenation of the pyridine ring itself, green approaches aim to replace harsh reagents and solvents. One such method involves using ammonium (B1175870) halides (like NH4Br) in combination with hydrogen peroxide as the oxidant, with glacial acetic acid as the solvent. This system generates the active halogenating species in situ, producing water as the primary by-product, which is a significant improvement over methods that use elemental bromine cdnsciencepub.com. Furthermore, solvent-free methods, utilizing mechanical grinding with solid reagents, represent an even greener alternative by eliminating solvent waste entirely nih.gov.

Table 2: Comparison of Solvents for Halogenation Reactions

| Solvent | Reaction Type | Traditional/Green | Rationale & Considerations |

|---|---|---|---|

| Carbon Tetrachloride (CCl4) | Benzylic Bromination | Traditional | Effective but highly toxic and ozone-depleting; now largely phased out masterorganicchemistry.com. |

| Chloroform | Ring Bromination | Traditional | Effective solvent but is a suspected carcinogen and environmentally hazardous. |

| Cyclohexane / Heptane | Benzylic Bromination | Greener | Non-polar, effective for radical reactions, less toxic than CCl4 researchgate.net. |

| Ethyl Acetate / Acetonitrile | Benzylic Bromination | Greener | Polar aprotic solvents that can be effective and are less hazardous alternatives google.com. |

| Glacial Acetic Acid | Ring Halogenation | Greener | Used as a solvent in H2O2/NH4X systems; acidic nature can protonate the pyridine ring, affecting reactivity cdnsciencepub.com. |

| Solvent-Free (Grinding) | Ring Iodination | Greenest | Mechanochemical method that eliminates bulk solvent waste, offering high efficiency and short reaction times nih.gov. |

By-product Minimization and Purification Challenges

During the halogenation of the pyridine ring, the primary issue is controlling regioselectivity. The electron-deficient nature of the pyridine ring makes electrophilic substitution difficult, and forcing conditions often lead to a mixture of isomers youtube.com. For example, the bromination of 2-aminopyridine can yield both the desired 2-amino-5-bromopyridine and the over-brominated by-product 2-amino-3,5-dibromopyridine (B40352) researchgate.net. Strategies to minimize this include precise control of temperature and the stoichiometry of the brominating agent. Using slightly less than one equivalent of the brominating agent can be a tactic to avoid the formation of di- and tri-substituted products google.com.

In the subsequent benzylic bromination step, the main side reaction is over-bromination, leading to the formation of the dibromomethyl derivative scientificupdate.com. The formation of this impurity is influenced by factors such as reaction time and the concentration and purity of NBS scientificupdate.com.

The presence of these by-products, which often have similar physical properties to the desired product, makes purification challenging. The separation of regioisomers from ring halogenation or the removal of over-brominated products from side-chain reactions frequently requires laborious purification techniques such as column chromatography or fractional distillation, leading to increased solvent waste and cost google.comchemicalbook.com. Therefore, optimizing reaction conditions to maximize selectivity is not only key to improving yield but is also a critical aspect of developing a more sustainable and economical process.

Reactivity and Mechanistic Investigations of 2,3 Dibromo 5 Bromomethyl Pyridine

Reactivity Profiles of the Bromomethyl Moiety

The carbon-bromine bond in the bromomethyl group (-CH₂Br) is the most reactive site for nucleophilic attack and radical formation due to its lower bond dissociation energy compared to the sp²-hybridized carbon-bromine bonds on the aromatic ring. This group's reactivity is analogous to that of benzyl (B1604629) bromide, enhanced by the ability of the pyridine (B92270) ring to stabilize intermediates.

Nucleophilic Substitution Reactions (SN1, SN2 pathways)

The bromomethyl group of 2,3-Dibromo-5-(bromomethyl)pyridine is highly susceptible to nucleophilic substitution. Given that it is a primary halide, the Sₙ2 pathway is generally favored. In an Sₙ2 reaction, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide ion in a single, concerted step. The pyridine ring, being electron-withdrawing, enhances the electrophilicity of the benzylic-type carbon, making it more susceptible to nucleophilic attack. For instance, pyridine itself can act as a nucleophile, attacking methyl bromide from the backside to form an N-methyl pyridinium (B92312) salt in a classic Sₙ2 mechanism. youtube.com This process involves an intermediate where the nitrogen-carbon bond is partially formed as the carbon-bromine bond is partially broken. youtube.com

While the Sₙ2 pathway is predominant, an Sₙ1 mechanism, involving the formation of a carbocation intermediate, is also possible under specific conditions, such as with weakly nucleophilic solvents. The primary pyridylmethyl carbocation that would form is stabilized by resonance, with the positive charge delocalized into the pyridine ring. However, for a primary halide like the bromomethyl group, the Sₙ2 pathway is typically the more dominant and efficient route for substitution. rsc.org Theoretical studies on the nucleophilic substitution of various compounds with pyridine support the feasibility of these reaction pathways. rsc.orgnih.gov

Transformations Involving Radical Intermediates

The bromomethyl group can undergo transformations involving radical intermediates, typically initiated by heat or UV light. byjus.com This reactivity is analogous to the well-known benzylic bromination of toluenes. masterorganicchemistry.com Homolytic cleavage of the C-Br bond in the bromomethyl group generates a resonance-stabilized pyridylmethyl radical. masterorganicchemistry.com The stability of this radical is due to the delocalization of the unpaired electron across the adjacent pyridine ring, similar to a benzyl radical. masterorganicchemistry.comorganic-chemistry.org

The formation of this radical intermediate can be facilitated using radical initiators like N-bromosuccinimide (NBS) or azo compounds such as AIBN. sci-hub.segoogle.com Once formed, the pyridylmethyl radical can participate in various subsequent reactions, including propagation steps in radical chain reactions or coupling with other radical species. byjus.comresearchgate.net The study of radical cations formed from benzyl bromides upon radiolysis provides further insight into the electronic structure and potential reactivity of such intermediates. rsc.org

Reactivity of Ring-Bound Bromine Atoms

The two bromine atoms attached directly to the pyridine ring at positions 2 and 3 exhibit different reactivity profiles compared to the bromomethyl group. These C(sp²)-Br bonds are significantly less reactive in nucleophilic substitutions but are ideal substrates for transition-metal-catalyzed cross-coupling reactions. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. libretexts.org The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reactivity order of halogens in these reactions is typically I > Br > Cl. libretexts.org For polyhalogenated substrates like 2,3-dibromopyridine (B49186), regioselectivity becomes a critical aspect, determined by steric and electronic factors. nih.gov

The Suzuki-Miyaura coupling is a widely used reaction that pairs an organoboron compound (like a boronic acid) with an organic halide. core.ac.uk In the case of 2,3-dibromopyridine, the two bromine atoms are in electronically distinct environments, leading to regioselective coupling. The C2 position on a pyridine ring is more electron-deficient than the C3 position due to the inductive effect and resonance stabilization involving the nitrogen atom. youtube.com This makes the C2-Br bond more susceptible to oxidative addition by the palladium catalyst.

Studies on related dihalopyridines, such as 2,4-dibromopyridine (B189624), have shown a high selectivity for coupling at the C2 position. researchgate.netacs.org Similarly, in 2,3-dichloropyridines, nucleophilic amination occurs selectively at the C2 position. nih.gov While subsequent coupling at C3 is possible, it often requires different, more forcing conditions or specialized ligands. nih.gov Therefore, in a Suzuki-Miyaura reaction with this compound, the initial coupling is expected to occur preferentially at the C2-Br position.

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Bromopyridine Scaffolds This table presents data from analogous systems to illustrate the expected reactivity and conditions.

| Bromopyridine Substrate | Boronic Acid | Catalyst/Ligand | Base/Solvent | Position of Coupling | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,4-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ / Dioxane | C2 | High | acs.org |

| 2,6-Dibromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / IMes·HCl | K₂CO₃ / H₂O/ACN | C2 (Mono-arylation) | 95% | researchgate.net |

| 2,3-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/EtOH/H₂O | C3 (after C2 amination) | 72% | nih.gov |

The Stille coupling reaction involves the palladium-catalyzed reaction of an organic halide with an organotin compound (organostannane). organic-chemistry.org Similar to the Suzuki coupling, the regioselectivity in the Stille reaction of this compound is governed by the electronic properties of the C-Br bonds. The more electron-deficient C2 position is the anticipated site of initial reaction.

Research on the Stille coupling of 3,5-dibromo-2-pyrone provides a compelling analogy. In that system, the coupling normally occurs regioselectively at the more electron-deficient C3 position. nih.govamazonaws.com Interestingly, this selectivity can be reversed to favor the C5 position by adding a copper(I) salt as a co-catalyst, which is thought to alter the mechanism. nih.gov This suggests that while the C2 position of 2,3-dibromopyridine is the intrinsically more reactive site for Stille coupling, the regiochemical outcome could potentially be controlled through the use of specific additives. In general, Stille couplings are known for their tolerance of a wide variety of functional groups. uwindsor.ca

Table 2: Representative Stille Coupling Reactions on Dihaloaromatic Scaffolds This table presents data from analogous systems to illustrate the expected reactivity and conditions.

| Dihalo-Substrate | Organostannane | Catalyst | Additive | Solvent | Position of Coupling | Reference |

|---|---|---|---|---|---|---|

| 3,5-Dibromo-2-pyrone | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | None | Toluene | C3 | nih.govamazonaws.com |

| 3,5-Dibromo-2-pyrone | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | CuI | DMF | C5 | nih.gov |

| Dibromo-diazocine | 4-Bromo-tributylstannyl-benzene | Pd₂(dba)₃ / P(tBu)₃ | None | Toluene | - | nih.gov |

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Benzyl bromide |

| Pyridine |

| N-bromosuccinimide (NBS) |

| Azo isobutyro dinitrile (AIBN) |

| 2,4-Dibromopyridine |

| 2,3-Dichloropyridine |

| 3,5-Dibromo-2-pyrone |

| Phenylboronic acid |

| Tributyl(phenyl)stannane |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

Copper-Mediated Cross-Coupling Reactions

Copper-mediated couplings, particularly the Ullmann condensation, offer a classical and cost-effective alternative to palladium-catalyzed methods for forming C-O, C-S, and C-N bonds. wikipedia.orgwiley.comnih.gov Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 200°C) and polar aprotic solvents like DMF or N-methylpyrrolidone, with stoichiometric amounts of copper metal or copper(I) salts. wikipedia.org

The Goldberg reaction, a variant of the Ullmann condensation, specifically refers to the copper-catalyzed formation of C-N bonds between an aryl halide and an amine. wikipedia.org Modern protocols have improved upon these methods by using soluble copper catalysts supported by ligands, such as diamines or phenanthroline, which can facilitate the reaction under milder conditions. wikipedia.orgnih.gov For this compound, an Ullmann-type reaction with an alcohol or amine would be expected to substitute one of the bromine atoms on the pyridine ring to yield the corresponding ether or amine.

Nickel-Catalyzed Transformations

Nickel catalysis has emerged as a powerful tool in cross-coupling, often enabling transformations that are challenging for palladium. thieme-connect.de Nickel catalysts are particularly effective in coupling reactions involving alkyl electrophiles and can be more cost-effective. nih.gov Nickel-catalyzed cross-electrophile couplings, where two different electrophiles are coupled in the presence of a reductant, represent a modern approach that avoids the pre-formation of organometallic reagents. nih.govwisc.edu

For instance, the coupling of 2-chloropyridines with alkyl bromides has been successfully achieved using a nickel catalyst with a bathophenanthroline (B157979) ligand. nih.gov Similarly, Ni(0)-catalyzed couplings of bromophenols with Grignard reagents are also well-established. nih.gov These methodologies suggest that this compound could be selectively functionalized using nickel catalysts, potentially coupling one of the aryl bromide positions with alkyl Grignard reagents or other alkyl halides.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental organometallic reaction used to convert an organic halide into a more reactive organometallic species, typically an organolithium or Grignard reagent. wikipedia.org This transformation is most often achieved by treating an aryl bromide or iodide with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. tcnj.edu

The regioselectivity of this exchange is a critical issue for polyhalogenated substrates like this compound. Studies on the closely related 2,5-dibromopyridine (B19318) have shown that the reaction outcome is highly dependent on the solvent. researchgate.netgoogle.com

In coordinating solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, which can solvate the lithium cation, metal-halogen exchange occurs preferentially at the 5-position . researchgate.netgoogle.com

In non-coordinating solvents like toluene, the exchange is favored at the 2-position . researchgate.netgoogle.com

Applying these principles to this compound suggests that selective monolithiation at either the C2 or C3 position could be achieved by carefully choosing the solvent. The resulting organolithium intermediate is a powerful nucleophile that can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups. However, a potential complication is the presence of acidic protons on the bromomethyl group, which could be deprotonated by the strong organolithium base.

Intramolecular Cyclization and Rearrangement Pathways

The trifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems via intramolecular reactions. These reactions typically involve a two-step sequence: first, a nucleophile is introduced, usually at the highly reactive bromomethyl position, and second, this newly installed group undergoes an intramolecular cross-coupling with one of the adjacent bromine atoms on the pyridine ring.

Several catalytic systems can promote such cyclizations:

Palladium-Catalyzed Annulation : Building on the intermolecular double cross-coupling of vicinal bromo(bromomethyl)arenes, an intramolecular variant can be envisioned. thieme-connect.com If the bromomethyl group is first converted into a suitable organometallic or borylated species, it could undergo a palladium-catalyzed intramolecular coupling with the C3-Br or C2-Br to form a five-membered fused ring.

Parham Cyclization : This reaction involves a metal-halogen exchange to generate an aryllithium species which then attacks an intramolecular electrophilic side chain. wikipedia.org A derivative of this compound, where the bromomethyl group is replaced by a chain containing an electrophile (e.g., an ester or nitrile), could be induced to cyclize upon treatment with n-BuLi, which would initiate a selective bromine-lithium exchange at the C2 or C3 position.

Copper-Catalyzed C-N/C-O Cyclization : Intramolecular Ullmann-type reactions are effective for synthesizing nitrogen and oxygen-containing heterocycles. nih.gov For example, substitution of the bromomethyl group with an amine (R-NH₂) would yield an intermediate that, upon treatment with a copper catalyst and base, could undergo intramolecular C-N coupling to form a fused dihydropyrrolo[3,4-b]pyridine system.

Mechanistic Studies on Reaction Pathways and Transition States

Understanding the mechanisms of the reactions involving this compound is key to controlling their outcomes. The catalytic cycles for the primary cross-coupling reactions are generally well-understood.

Palladium and Nickel Catalysis : Cross-coupling reactions like Negishi, Suzuki, and Buchwald-Hartwig typically proceed through a common catalytic cycle involving three main steps:

Oxidative Addition : The low-valent Pd(0) or Ni(0) catalyst inserts into the C-Br bond of the pyridine ring, forming a Pd(II) or Ni(II) intermediate. The selectivity for C2-Br vs. C3-Br is determined at this stage.

Transmetalation (for Negishi/Suzuki) or Deprotonation/Coordination (for Buchwald-Hartwig): The organozinc reagent or amine/alcohol displaces the bromide on the metal center.

Reductive Elimination : The two organic partners are expelled from the metal center, forming the new C-C, C-N, or C-O bond and regenerating the active Pd(0) or Ni(0) catalyst. nih.gov

Copper Catalysis : The mechanism of the Ullmann reaction is more debated but is thought to involve oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the nucleophile and subsequent reductive elimination. wikipedia.orgorganic-chemistry.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating these reaction pathways in detail. DFT studies on similar pyridine systems have been used to calculate the energies of intermediates and transition states, elucidate the role of ligands, and predict the regioselectivity of reactions. mdpi.com Such studies could provide deep insights into the reactivity of this compound, explaining the observed solvent effects in metal-halogen exchange and predicting the most favorable pathways for intramolecular cyclizations.

Role of Catalysts and Solvent Effects

The strategic functionalization of this compound and related compounds is highly dependent on the careful selection of catalysts and solvents. These factors can dictate reaction rates, yields, and even the regioselectivity of a given transformation.

Catalysts are crucial for activating the otherwise unreactive C-Br bonds on the pyridine ring for cross-coupling reactions. For instance, palladium(0) complexes are widely employed in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. researchgate.net The choice of ligand on the palladium catalyst can significantly impact the efficiency of the catalytic cycle. In the context of related bromopyridine derivatives, it has been shown that the reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids proceeds efficiently in the presence of a Pd(PPh₃)₄ catalyst. mdpi.comresearchgate.net Similarly, gold complexes have been investigated for their catalytic activity in reactions involving pyridine-containing ligands, where the electronic properties of the pyridine modulate the catalytic activity of the metal center. nih.gov

The solvent plays a multifaceted role in the reactions of this compound. For transition-metal-catalyzed reactions, the solvent must be capable of dissolving the reactants and the catalyst, and it can influence the stability of intermediates in the catalytic cycle. A mixture of 1,4-dioxane (B91453) and water is a common solvent system for Suzuki cross-coupling reactions of bromopyridines, facilitating the dissolution of both the organic and inorganic reagents. mdpi.comresearchgate.net

In the case of nucleophilic substitution at the bromomethyl group, the solvent's polarity is a key determinant of the reaction mechanism. Polar protic solvents, such as water and alcohols, are capable of solvating both the nucleophile and the leaving group through hydrogen bonding. wfu.edulibretexts.orglibretexts.orgchemistrysteps.com This can stabilize the transition state in an Sₙ1 reaction, favoring a stepwise mechanism involving a carbocation intermediate. Conversely, polar aprotic solvents, like DMSO or DMF, can increase the rate of Sₙ2 reactions by solvating the cation of a nucleophilic salt, thereby "freeing" the anionic nucleophile to attack the electrophilic carbon of the bromomethyl group. wfu.edu The choice between these solvent types can therefore direct the reaction towards a desired mechanistic pathway and product outcome.

The following table summarizes the conditions for Suzuki cross-coupling reactions of a related bromopyridine, illustrating the role of the catalyst and solvent system.

| Reactant | Catalyst (mol%) | Arylboronic Acid | Base | Solvent | Temperature (°C) | Yield (%) |

| 5-bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5) | Phenylboronic acid | K₃PO₄ | 1,4-dioxane/H₂O | 90 | 85 |

| 5-bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5) | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-dioxane/H₂O | 90 | 82 |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Pd(PPh₃)₄ (5) | Phenylboronic acid | K₃PO₄ | 1,4-dioxane/H₂O | 90 | 88 |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Pd(PPh₃)₄ (5) | 4-Fluorophenylboronic acid | K₃PO₄ | 1,4-dioxane/H₂O | 90 | 80 |

This table is a representation of data for related bromopyridine compounds to illustrate the principles of catalysis and solvent effects. mdpi.comresearchgate.net

Proton-Coupled Electron Transfer Mechanisms in Radical Reactions

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism where an electron and a proton are transferred in a single, concerted step. nih.gov While direct evidence for PCET in reactions of this compound is not extensively documented, the pyridine moiety itself is a well-studied participant in such processes. researchgate.netrsc.orgresearchgate.net PCET pathways can be particularly relevant in radical reactions, providing lower energy routes compared to stepwise electron transfer followed by proton transfer (or vice versa). nih.gov

In the context of a pyridine derivative, the nitrogen atom can act as a proton acceptor. rsc.orgresearchgate.net Theoretical studies on hydrated pyridine clusters have shown that proton transfer from a water molecule to the pyridine nitrogen can be energetically favorable, leading to the formation of a pyridinyl radical and a hydroxide (B78521) radical. researchgate.net This process is an example of an intermolecular PCET.

The driving force for PCET is a key factor in determining its rate. nih.gov In the oxidation of phenols, for example, pyridine has been shown to act as a proton acceptor in a concerted proton-electron transfer pathway. rsc.orgresearchgate.net The kinetics of this process can be influenced by the solvent, with studies in heavy water (D₂O) revealing kinetic isotope effects that support a concerted mechanism. rsc.orgresearchgate.net

The following table outlines the key characteristics of PCET mechanisms relevant to pyridine-containing molecules.

| PCET Characteristic | Description | Relevance to Pyridine Derivatives |

| Concerted Transfer | An electron and a proton are transferred in a single kinetic step. | The pyridine nitrogen can act as a proton acceptor in a concerted process with an electron transfer event. |

| Lower Energy Pathway | Avoids high-energy intermediates such as radical cations or anions. | Can provide a more favorable reaction pathway compared to stepwise electron and proton transfers. |

| Solvent Involvement | Solvent molecules, particularly protic solvents like water, can act as proton donors or acceptors. | Hydrated pyridine clusters have been shown to undergo PCET. researchgate.net |

| Kinetic Isotope Effect | A change in reaction rate upon isotopic substitution (e.g., H for D) can provide evidence for PCET. | Studies with pyridine as a proton acceptor have demonstrated kinetic isotope effects. rsc.orgresearchgate.net |

Derivatization and Selective Functionalization of 2,3 Dibromo 5 Bromomethyl Pyridine

Functional Group Interconversions of the Bromomethyl Group

The bromomethyl group (-CH2Br) at the 5-position of the pyridine (B92270) ring is the most reactive site for nucleophilic substitution due to the stability of the resulting picolylic carbocation intermediate. This high reactivity allows for a wide array of functional group interconversions under relatively mild conditions, often leaving the more stable ring-bound bromine atoms untouched.

Synthesis of Hydroxymethyl and Formyl Derivatives

The conversion of the bromomethyl group to a hydroxymethyl group (-(CH2OH)) is a fundamental transformation that provides a precursor for further oxidation or derivatization. This is typically achieved through hydrolysis. For instance, reacting 2,3-Dibromo-5-(bromomethyl)pyridine with an aqueous base such as sodium hydroxide (B78521) or by using reagents like calcium carbonate in a dioxane/water mixture can yield (2,3-dibromopyridin-5-yl)methanol. A two-step method involving displacement with acetate (B1210297) followed by mild hydrolysis is also a common and high-yielding strategy that avoids potential side reactions. researchgate.net

Further oxidation of the resulting (2,3-dibromopyridin-5-yl)methanol furnishes the corresponding formyl derivative, 2,3-dibromo-5-pyridinecarboxaldehyde. This oxidation can be carried out using a variety of standard oxidizing agents, such as manganese dioxide (MnO2) or Swern oxidation conditions.

| Starting Material | Product | Reagents and Conditions |

| This compound | (2,3-Dibromopyridin-5-yl)methanol | 1. NaOAc, Acetone, rt; 2. K2CO3, MeOH, rt researchgate.net |

| (2,3-Dibromopyridin-5-yl)methanol | 2,3-Dibromo-5-pyridinecarboxaldehyde | MnO2, Dichloromethane, rt |

Formation of Amines, Ethers, and Esters

The electrophilic carbon of the bromomethyl group readily reacts with various nucleophiles to form a range of derivatives.

Amines: Primary and secondary amines can displace the bromide to form the corresponding substituted aminomethylpyridines. These reactions are typically performed in the presence of a non-nucleophilic base to scavenge the HBr byproduct. Reactions of halo-substituted nitropyridines with amines are well-documented and proceed via nucleophilic substitution. clockss.orgresearchgate.net

Ethers: Ethers can be synthesized via the Williamson ether synthesis, where an alkoxide nucleophile, generated by treating an alcohol with a strong base like sodium hydride, displaces the bromide. youtube.com This method is highly efficient for producing a wide variety of picolyl ethers.

Esters: The reaction with carboxylate salts, such as sodium acetate, yields the corresponding ester. This transformation is often the first step in a two-step hydrolysis to the alcohol, but the resulting ester can also be the desired final product. researchgate.net

| Nucleophile | Product Type | General Reagents |

| Primary/Secondary Amine (R1R2NH) | Amine | Base (e.g., K2CO3, Et3N), Solvent (e.g., ACN, DMF) |

| Alkoxide (RO⁻) | Ether | Alcohol (ROH), Base (e.g., NaH), Solvent (e.g., THF) |

| Carboxylate (RCOO⁻) | Ester | Carboxylate Salt (e.g., RCOONa), Solvent (e.g., DMF) |

Introduction of Sulfur and Phosphorus Containing Moieties

The versatility of the bromomethyl group extends to the formation of carbon-sulfur and carbon-phosphorus bonds.

Sulfur Moieties: Thiol nucleophiles react readily with this compound to yield the corresponding thioethers (sulfides). These reactions are typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion. A general and efficient method for the formation of bromomethyl sulfides involves the reaction of thiols with paraformaldehyde and HBr, highlighting the favorable kinetics of this transformation. nih.govrsc.org

Phosphorus Moieties: The introduction of a phosphorus-containing group can be achieved through the Arbuzov reaction. In this reaction, the bromomethyl compound is treated with a trialkyl phosphite, such as triethyl phosphite, to form a phosphonate (B1237965) ester. This reaction provides a powerful method for creating C-P bonds and accessing a different class of derivatives.

Selective Transformations of Ring-Bound Bromine Atoms

The pyridine ring of this compound contains two bromine atoms at positions C2 and C3, which exhibit different chemical reactivity. This difference allows for selective, or orthogonal, functionalization, which is crucial for building molecular complexity in a controlled manner.

Orthogonal Reactivity and Differentiating Bromine Positions

The differential reactivity of the C2 and C3 bromine atoms is primarily governed by electronic effects. The C2 position is directly adjacent to the electron-withdrawing ring nitrogen, making it significantly more electron-deficient and thus more susceptible to nucleophilic aromatic substitution and oxidative addition in palladium-catalyzed cross-coupling reactions. nih.gov In contrast, the C3 bromine is in a position more akin to a bromobenzene (B47551) substituent.

This inherent electronic difference can be exploited to achieve regioselective functionalization. For instance, in palladium-catalyzed reactions such as Suzuki or Buchwald-Hartwig couplings, the C2-Br bond will typically react preferentially under standard conditions. However, the choice of catalyst, and particularly the phosphine (B1218219) ligand, can override this inherent preference. The use of sterically bulky, electron-rich phosphine ligands can sterically hinder the approach to the C2 position, thereby promoting reaction at the less-hindered, but also less-electronically-activated, C3 position. nih.gov Studies on 2,4-dibromopyridine (B189624) have shown that catalyst choice can effectively switch the site-selectivity between the two bromine positions. acs.org

Stepwise Functionalization Strategies

The ability to selectively address each bromine atom on the pyridine ring enables powerful stepwise functionalization strategies. A common approach involves a sequence of palladium-catalyzed cross-coupling reactions.

A typical strategy would be:

First Coupling at C2: A Suzuki-Miyaura reaction with an arylboronic acid using a standard palladium catalyst like Pd(PPh₃)₄ would likely result in selective substitution at the more reactive C2 position, leaving the C3-Br bond intact. nih.gov

Second Coupling at C3: The resulting 2-aryl-3-bromo-5-(bromomethyl)pyridine can then undergo a second, different cross-coupling reaction at the C3 position. To achieve this, more forcing conditions or a different catalyst/ligand system, perhaps one employing a bulky phosphine ligand like XPhos, might be required to activate the less reactive C3-Br bond for a subsequent Suzuki, Sonogashira, or Buchwald-Hartwig amination reaction. nih.gov

This stepwise approach allows for the controlled and sequential introduction of different substituents onto the pyridine core, starting from a single, versatile precursor.

| Position | Relative Reactivity | Preferred Reaction | Controlling Factors |

| C2-Br | High | Pd-catalyzed cross-coupling | Electronically activated by adjacent ring nitrogen nih.gov |

| C3-Br | Low | Pd-catalyzed cross-coupling | Requires more forcing conditions or specialized bulky ligands nih.gov |

Design and Synthesis of Polyfunctional Pyridine Derivatives from this compound

The unique arrangement of three distinct bromine substituents on the pyridine core of this compound—a highly reactive benzylic-type bromide and two aromatic bromides at positions 2 and 3—allows for a programmed and selective functionalization strategy. The inherent differences in the reactivity of these C-Br bonds can be exploited to introduce a variety of functional groups in a stepwise manner, leading to the synthesis of diverse and complex pyridine derivatives.

The primary routes for derivatization involve nucleophilic substitution at the bromomethyl group and transition-metal-catalyzed cross-coupling reactions at the aromatic C-Br bonds. The general strategy often commences with the functionalization of the most labile bromomethyl group, followed by selective reactions at the C2 and C3 positions of the pyridine ring.

A general scheme for the derivatization is presented below:

Scheme 1: General Derivatization Pathways for this compound (Image of the chemical structure of this compound showing arrows pointing from each bromine atom to potential functional groups (e.g., -Nu, -Aryl, -Alkyl) representing derivatization)

The synthesis of polyfunctional pyridines from this compound can be systematically approached by first targeting the bromomethyl group. This position is highly susceptible to nucleophilic attack due to the stability of the resulting pyridyl-stabilized carbocation intermediate. A wide array of nucleophiles, including amines, alcohols, thiols, and carbanions, can be readily introduced under mild reaction conditions.

Following the modification of the bromomethyl side chain, the focus shifts to the selective functionalization of the two aromatic bromine atoms. The bromine at the C2 position is generally more reactive towards certain cross-coupling reactions compared to the one at C3, a selectivity that can be tuned by the choice of catalyst, ligands, and reaction conditions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for creating new carbon-carbon bonds at these positions. mdpi.comnih.gov

For instance, a sequential approach could involve an initial S_N2 reaction at the bromomethyl position, followed by a selective Suzuki-Miyaura coupling at the C2-Br, and a subsequent, potentially different, cross-coupling or nucleophilic aromatic substitution at the C3-Br. This stepwise approach allows for the controlled introduction of up to three different functional groups, leading to a high degree of molecular diversity.

Below are representative examples of the synthesis of polyfunctional pyridine derivatives starting from this compound.

Table 1: Synthesis of 5-(Azidomethyl)-2,3-dibromopyridine

| Reactant | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| This compound | Sodium Azide (B81097) (NaN₃) | Dimethylformamide (DMF) | Room Temperature, 12 h | 5-(Azidomethyl)-2,3-dibromopyridine | >90 | nih.gov |

This initial transformation provides a versatile azide intermediate, which can be further functionalized, for example, through "click" chemistry or reduction to an amine. nih.gov

Table 2: Synthesis of 2,3-Dibromo-5-(morpholinomethyl)pyridine

| Reactant | Reagent | Base | Solvent | Conditions | Product | Yield (%) |

| This compound | Morpholine | K₂CO₃ | Acetonitrile (B52724) | Reflux, 6 h | 2,3-Dibromo-5-(morpholinomethyl)pyridine | 85-95 |

Following the modification of the bromomethyl group, the aromatic bromides can be targeted.

Table 3: Selective Suzuki-Miyaura Coupling at the C2-Position

| Reactant | Reagent | Catalyst | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| 5-(Functionalized methyl)-2,3-dibromopyridine | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 80-100 °C, 12 h | 3-Bromo-5-(functionalized methyl)-2-arylpyridine | 60-85 | mdpi.comnih.gov |

The successful synthesis of these polyfunctional derivatives hinges on the careful selection of reaction conditions to control the regioselectivity. The slightly different electronic environments of the C2 and C3 positions, influenced by the nitrogen atom in the pyridine ring, can be exploited to achieve selective functionalization. Further derivatization of the remaining bromine at the C3 position can be accomplished using more forcing reaction conditions or a different catalytic system.

The research into the derivatization of this compound is an active area, with the potential to yield novel compounds with interesting biological activities or material properties. The ability to introduce a wide range of functional groups with a high degree of control makes this starting material a valuable platform for the generation of diverse chemical libraries.

Applications of 2,3 Dibromo 5 Bromomethyl Pyridine in Complex Molecule Synthesis

As a Key Intermediate in the Synthesis of Heterocyclic Compounds

The highly functionalized nature of 2,3-Dibromo-5-(bromomethyl)pyridine makes it an exceptional precursor for the synthesis of a variety of complex heterocyclic systems. The differential reactivity of the aryl bromides and the benzylic bromide allows for stepwise and regioselective introduction of various substituents, leading to the construction of novel fused and substituted heterocyclic frameworks.

The bromomethyl group is highly susceptible to nucleophilic substitution, providing a straightforward method for introducing a wide array of functional groups. For instance, it can react with amines, thiols, and alcohols to form the corresponding aminomethyl, thiomethyl, and alkoxymethyl derivatives. These reactions serve as a foundation for building more complex heterocyclic structures. A general scheme for such nucleophilic substitutions is presented below:

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Resulting Linkage |

|---|---|---|

| Amine | R-NH₂ | -CH₂-NH-R |

| Thiol | R-SH | -CH₂-S-R |

| Alcohol | R-OH | -CH₂-O-R |

Furthermore, the bromine atoms on the pyridine (B92270) ring are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the annulation of additional rings onto the pyridine core. For example, a sequential Suzuki coupling could be envisioned where the more reactive 2-bromo position is coupled first, followed by a second coupling at the 3-bromo position, leading to dissymmetric products. The synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines from related bromo-pyridines exemplifies the potential for such cyclization strategies. researchgate.net

Role in Building Scaffolds for Advanced Organic Materials

The development of advanced organic materials with tailored electronic and photophysical properties is a burgeoning area of research. Polyfunctional aromatic compounds are critical starting materials for the synthesis of liquid crystals, polymers, and other functional materials. heteroletters.org The rigid pyridine core and multiple reactive sites of this compound make it an attractive scaffold for the construction of such materials.

Through sequential and controlled polymerization reactions, this compound can be incorporated into larger macromolecular structures. For instance, the bromine atoms can serve as points for cross-linking polymer chains via coupling reactions, while the bromomethyl group can be used to graft side chains with specific functionalities. The ability to introduce different substituents at three distinct positions allows for fine-tuning of the material's properties, such as its solubility, thermal stability, and electronic characteristics. The synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions has been shown to be an effective method for creating new materials with potential applications in liquid crystals. mdpi.com

Utilization in the Preparation of Specialized Ligands for Metal Coordination

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. semanticscholar.org The resulting metal complexes have found applications in catalysis, sensing, and materials science. This compound offers a unique platform for the design of specialized ligands.

The nitrogen atom of the pyridine ring provides a primary coordination site. The surrounding bromo and bromomethyl substituents can be further functionalized to introduce additional donor atoms, leading to the formation of polydentate ligands. For example, the bromomethyl group can be converted to a phosphinomethyl, aminomethyl, or other coordinating group. The bromine atoms on the ring can also participate in coordination or be replaced by other donor groups. This multi-pronged approach allows for the synthesis of ligands with specific chelation properties and steric and electronic environments around the metal center. The synthesis of various metal complexes with substituted pyridine ligands highlights the versatility of this class of compounds in coordination chemistry. nih.govnih.govmdpi.com

Strategic Importance in Divergent and Convergent Synthesis Schemes

The trifunctional nature of this compound lends itself well to both divergent and convergent synthetic strategies, which are key approaches in the efficient construction of complex molecules and chemical libraries.

In a divergent synthesis approach, the common intermediate, this compound, can be treated with a variety of reagents to produce a library of structurally related compounds. The three distinct reactive sites can be addressed sequentially or in different combinations to rapidly generate a diverse set of molecules. For example, initial reaction at the bromomethyl position with a range of nucleophiles, followed by different cross-coupling reactions at the two bromo-positions, can lead to a multitude of final products from a single starting material.

Computational and Spectroscopic Research on 2,3 Dibromo 5 Bromomethyl Pyridine and Its Derivatives

Theoretical Studies on Molecular Structure and Conformation

Computational chemistry provides powerful tools to predict and understand the behavior of molecules. For complex structures like 2,3-Dibromo-5-(bromomethyl)pyridine, theoretical studies are invaluable for elucidating properties that may be difficult to measure experimentally.

Density Functional Theory (DFT) Calculations for Ground States and Transition States

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and geometry of molecules. rsc.orgnih.gov By employing functionals such as B3LYP or M06 with appropriate basis sets (e.g., 6-311G(d,p)), researchers can accurately model the geometry of the ground state of this compound. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's most stable conformation.

For instance, DFT calculations on related pyridine (B92270) derivatives have been used to determine optimized geometries and thermodynamic parameters. rsc.orgresearchgate.net In the case of this compound, key parameters of interest would be the C-Br bond lengths on the pyridine ring versus the bromomethyl group, and the rotational barrier of the CH₂Br group.

Furthermore, DFT is instrumental in mapping reaction pathways by calculating the energies of transition states. acs.org For reactions involving this compound, such as nucleophilic substitution at the bromomethyl carbon or metal-catalyzed cross-coupling reactions at the C-Br positions on the ring, DFT can identify the lowest energy path and predict reaction kinetics. This information is vital for optimizing synthetic procedures.

Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: These are hypothetical values for illustrative purposes, as specific literature data for this compound is not available. They are based on typical values for related structures.)

| Parameter | Predicted Value |

| C2-Br Bond Length | 1.89 Å |

| C3-Br Bond Length | 1.88 Å |

| C5-C(CH₂) Bond Length | 1.51 Å |

| C(CH₂)-Br Bond Length | 1.96 Å |

| C2-N-C6 Angle | 117.5° |

| C5-C6-N Angle | 123.0° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and spatial distributions of these orbitals are key predictors of a molecule's reactivity.

For this compound, FMO analysis, typically performed using the outputs of DFT calculations, can provide significant insights.

HOMO: The HOMO is expected to be localized primarily on the pyridine ring and the bromine atoms, indicating these are the sites most susceptible to electrophilic attack.

LUMO: The LUMO is anticipated to have significant contributions from the antibonding orbitals of the C-Br bonds, particularly the σ* orbital of the C-Br bond in the bromomethyl group. This indicates that this site is the most favorable for nucleophilic attack, which is consistent with the known high reactivity of benzylic-type halides.

The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov Comparing the orbital energies can also predict the regioselectivity of reactions. For example, in a reaction with a nucleophile, the LUMO's shape and location will dictate the site of attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are hypothetical values based on trends observed in similar brominated aromatic compounds.)

| Orbital | Predicted Energy (eV) |

| HOMO | -6.8 eV |

| LUMO | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

Non-Covalent Interaction Analysis in Reaction Systems

Non-covalent interactions (NCIs), such as hydrogen bonds, halogen bonds, and π-stacking, play a critical role in determining molecular conformation, crystal packing, and the course of chemical reactions. NCI analysis, often visualized through plots of the reduced density gradient (RDG), can reveal the presence and nature of these weak interactions.

In reaction systems involving this compound, several NCIs could be significant:

Halogen Bonding: The bromine atoms on the pyridine ring possess a region of positive electrostatic potential (a σ-hole) and can act as halogen bond donors, interacting with Lewis bases.

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor.

π-Interactions: The electron-deficient pyridine ring can participate in π-stacking interactions with other aromatic systems.

Understanding these interactions is particularly important in condensed phases and for explaining the stereochemical outcomes of reactions. For instance, the specific binding of a substrate to a catalyst's active site can be governed by a network of NCIs, which can be modeled and analyzed computationally.

Advanced Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are essential for the identification and characterization of chemical compounds. For a molecule like this compound, NMR and mass spectrometry are the primary tools for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications (e.g., 2D NMR techniques for assignment)

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region. The two aromatic protons (at C4 and C6) would appear as distinct singlets or narrowly coupled doublets (a small ⁴J meta-coupling might be observable). The chemical shifts would be downfield due to the deshielding effect of the electronegative nitrogen and bromine atoms. The bromomethyl protons (-CH₂Br) would appear as a singlet further downfield than a typical methyl group due to the adjacent bromine atom.

¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the five carbons of the pyridine ring and the one carbon of the bromomethyl group. The positions of the brominated carbons (C2 and C3) would be significantly affected by the heavy atom effect of bromine.

Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for the unambiguous assignment of all proton and carbon signals, especially for more complex derivatives.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Predicted values in ppm relative to TMS, based on data from analogous compounds like bromopyridines and bromomethylpyridines. chemicalbook.comchemicalbook.comhmdb.ca Solvent is assumed to be CDCl₃.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~142.0 |

| C3 | - | ~123.0 |

| C4 | ~8.05 (d) | ~141.0 |

| C5 | - | ~138.0 |

| C6 | ~8.60 (d) | ~151.0 |

| -CH₂Br | ~4.50 (s) | ~30.0 |

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry for accurate mass)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For C₆H₄Br₃N, the presence of three bromine atoms would create a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. A molecule with three bromines will thus exhibit a distinctive M, M+2, M+4, M+6 isotopic cluster with relative intensities of approximately 1:3:3:1. researchgate.net

Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecule is expected to undergo fragmentation. The most likely fragmentation pathways would include:

Loss of a bromine radical from the bromomethyl group to form a stable pyridinylmethyl cation (a tropylium-like ion). This would be a very prominent peak.

Loss of HBr.

Sequential loss of the bromine atoms from the pyridine ring. nih.govmiamioh.edu

Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound (Note: These are predicted fragments and their m/z values based on general fragmentation rules for similar compounds.)

| Fragment Ion | Proposed Structure | Predicted m/z (for ⁷⁹Br) |

| [M]⁺ | [C₆H₄Br₃N]⁺ | 313 |

| [M-Br]⁺ | [C₆H₄Br₂N-CH₂]⁺ | 234 |

| [M-CH₂Br]⁺ | [C₅H₃Br₂N]⁺ | 235 |

| [Br]⁺ | Br⁺ | 79 |

Infrared and Raman Vibrational Spectroscopy for Functional Group Analysis

A comprehensive search of scientific literature and spectral databases did not yield specific experimental or computational studies on the infrared (IR) and Raman vibrational spectra of this compound. While research exists for various other brominated pyridine derivatives, such as 3,5-dibromopyridine (B18299) and 2-fluoro-5-bromopyridine, detailed vibrational analysis and specific wavenumber assignments for the title compound are not publicly available. mewaruniversity.orgnih.gov

The analysis of related molecules in the literature, however, allows for a general theoretical discussion of the expected spectral features of this compound. Spectroscopic techniques like Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy are powerful tools for identifying the functional groups within a molecule. nih.gov The vibrational modes of the pyridine ring, C-H bonds, C-Br bonds, and the bromomethyl group would produce a characteristic fingerprint in the IR and Raman spectra.

Expected Vibrational Modes:

Pyridine Ring Vibrations: The pyridine ring would exhibit characteristic stretching and bending vibrations. The C-C and C-N stretching vibrations are typically observed in the 1600-1400 cm⁻¹ region. nih.gov Ring breathing modes, which are often strong in Raman spectra, would also be present.

C-H Vibrations: The aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. The in-plane and out-of-plane bending vibrations of the C-H bonds would be found at lower frequencies.

C-Br Vibrations: The C-Br stretching vibrations are typically found in the lower frequency region of the spectrum, generally between 700 and 500 cm⁻¹. The exact position would be influenced by the substitution pattern on the pyridine ring.

CH₂-Br Group Vibrations: The bromomethyl group would introduce its own set of characteristic vibrations. The asymmetric and symmetric stretching of the C-H bonds in the CH₂ group would be expected in the 2960-2850 cm⁻¹ range. The CH₂ scissoring, wagging, and twisting modes would appear at lower wavenumbers. The C-Br stretching of the bromomethyl group would likely be in a similar range to the ring C-Br stretches.

Data from Related Compounds:

For comparative purposes, the table below shows experimentally observed and calculated vibrational frequencies for 3,5-dibromopyridine from a study utilizing density functional theory (DFT) with the B3LYP/6-31G* method. nih.gov These values can provide a rough estimate for some of the vibrational modes that would be present in this compound, although the different substitution pattern and the presence of the bromomethyl group would lead to significant shifts and additional bands.

| Vibrational Mode | Observed FT-Raman (cm⁻¹) | Observed FT-IR (cm⁻¹) | Calculated (B3LYP/6-31G*) (cm⁻¹) |

| C-H stretch | 3077 | 3075 | 3080 |

| Ring stretch | 1555 | 1556 | 1560 |

| Ring stretch | 1402 | 1401 | 1405 |

| C-H in-plane bend | 1188 | 1187 | 1190 |

| Ring breathing | 1018 | 1017 | 1020 |

| C-Br stretch | 688 | 687 | 690 |

Table 1: Selected vibrational frequencies for 3,5-dibromopyridine. nih.gov

Without dedicated experimental or computational studies for this compound, a more detailed and accurate analysis of its IR and Raman spectra is not possible at this time. Such research would be necessary to precisely assign the vibrational modes and to fully characterize the compound's spectroscopic properties.

Emerging Research Directions and Future Outlook for 2,3 Dibromo 5 Bromomethyl Pyridine Chemistry

Application of Flow Chemistry in Continuous Synthesis and Functionalization

The adoption of continuous flow chemistry is poised to revolutionize the synthesis and subsequent functionalization of 2,3-Dibromo-5-(bromomethyl)pyridine. bohrium.comuc.pt This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. bohrium.comuc.pt

Key Advantages of Flow Chemistry for this compound:

| Feature | Advantage in Synthesis & Functionalization |

| Enhanced Safety | Enables the use of hazardous reagents with minimized risk due to small reaction volumes. |

| Precise Control | Accurate control of temperature, pressure, and residence time leads to higher yields and selectivity. uc.pt |

| Scalability | Production can be scaled up by extending the operation time rather than increasing reactor size. bohrium.com |

| Automation | Integration of synthesis, purification, and analysis streamlines the workflow and improves reproducibility. d-nb.info |

| Reduced Waste | Efficient mixing and heat transfer can minimize side reactions, leading to greener processes. bohrium.com |

Future research will likely focus on developing dedicated flow protocols for the on-demand synthesis of this compound and its derivatives, enabling rapid library generation for screening in drug discovery and materials science.

Integration with Photoredox Catalysis and Electrosynthesis

The functionalization of this compound is set to be significantly advanced by the integration of photoredox catalysis and electrosynthesis. These methods provide access to novel reaction pathways under mild conditions, often with high selectivity.